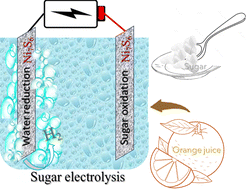Unlocking the catalytic potential of nickel sulfide for sugar electrolysis: green hydrogen generation from kitchen feedstock†
Inorganic Chemistry Frontiers Pub Date: 2023-10-10 DOI: 10.1039/D3QI01686B
Abstract
Amongst the various food ingredients available in our kitchen, table sugar is commonly associated with satisfying our sweet cravings and serving as a fundamental source of energy in the form of glucose for powering cellular activities and various biological processes. Interestingly, sugar can be electrolyzed in an aqueous solution, oxidizing into value-added chemicals at the anode while producing hydrogen at the cathode. However, developing cost-effective and highly active electrocatalysts for sugar and/or glucose electrolysis remains a significant challenge. This work presents solution-processed nickel sulfide nanowires on a nickel foam substrate (Ni7S6/NF) as a promising electrocatalyst for the glucose oxidation reaction (GOR), achieving electrolysis currents of 10, 100, and 400 mA cm−2 at anodic potentials of 1.30, 1.41 and 1.45 V vs. RHE, respectively. These anodic potentials, compared to the conventional OER potentials, are lowered by 140, 190 and 230 mV, respectively. Additionally, table sugar and orange juice are also electrolyzed to realize competitive hydrogen generation. By assembling a two-electrode (Ni7S6/NF∥Ni7S6/NF)-based electrolyzer and feeding table sugar as the key electrolyte in 1.0 M KOH aqueous solution, a remarkable result exhibiting a cell voltage lowered by 170 mV compared to that required for conventional alkaline water (1.0 M KOH aqueous solution) splitting to achieve an electrolysis current density of 100 mA cm−2 is obtained. In addition, the Ni7S6/NF catalyst exhibits outstanding stability for 24 h during sugar electrolysis.


Recommended Literature
- [1] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [2] Organic chemistry
- [3] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [4] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [5] Pyridine imines as ligands in luminescent iridium complexes†
- [6] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [7] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [8] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [9] Convergent total synthesis of corallocin A†
- [10] Inside front cover

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 101713-87-5









